cis-Coniferyl alcohol
Overview
Description
cis-Coniferyl alcohol: is a phenylpropanoid compound that serves as a key monomer in the biosynthesis of lignin, a complex phenolic polymer found in the cell walls of vascular plants. Lignin provides structural support, facilitates water transport, and acts as a barrier against pathogens. This compound is derived from the amino acid phenylalanine through a series of enzymatic reactions in the phenylpropanoid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Coniferyl Aldehyde: One common method involves the reduction of coniferyl aldehyde using sodium borohydride (NaBH4) to yield cis-Coniferyl alcohol.
Oxidation of Methoxymethyl Isoeugenol: Methoxymethyl isoeugenol can be oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form methoxymethyl coniferyl aldehyde, which is then demethoxymethylated with acetic acid (AcOH) and reduced with NaBH4 to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Coniferyl alcohol can undergo oxidation to form coniferyl aldehyde and other oxidation products.
Reduction: Reduction of coniferyl aldehyde yields this compound.
Polymerization: this compound can be polymerized by laccases and peroxidases to form lignin.
Common Reagents and Conditions:
Oxidation: Reagents such as laccase, peroxidase, and DDQ are commonly used for oxidation reactions
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Major Products:
Coniferyl Aldehyde: Formed through oxidation of this compound.
Scientific Research Applications
Chemistry: cis-Coniferyl alcohol is used as a model compound in lignin chemistry to study the structure and properties of lignin .
Biology: In plant biology, this compound is studied for its role in lignin biosynthesis and its regulatory effects on the phenylpropanoid pathway .
Medicine: Research is ongoing to explore the antioxidant properties of this compound and its potential therapeutic applications .
Industry: this compound is used in the production of biofuels and biochemicals through lignin pyrolysis and gasification processes .
Mechanism of Action
cis-Coniferyl alcohol exerts its effects through its role as a monomer in lignin biosynthesis. It is synthesized from phenylalanine via the phenylpropanoid pathway, involving a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction . The compound is then polymerized by laccases and peroxidases to form lignin, which provides structural support and protection to plant cells .
Comparison with Similar Compounds
p-Coumaryl Alcohol: Another monolignol involved in lignin biosynthesis.
Sinapyl Alcohol: A monolignol that, like cis-Coniferyl alcohol, contributes to lignin formation.
Uniqueness: this compound is unique in its specific role in the formation of guaiacyl lignin, which is predominant in softwoods. Its structural properties and reactivity make it a crucial component in the study of lignin chemistry and its applications in various fields .
Properties
IUPAC Name |
4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-35-5, 69056-21-9 | |
Record name | Coniferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coniferyl alcohol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONIFERYL ALCOHOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW5FSM5Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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